3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride

Molecular weight Structural analog Spacer length

Scaling validated sulfonylurea syntheses per Bayer US 7,723,267 demands the exact C3-spacer sulfonyl chloride; substituting the ethane-spaced analog (CAS 1343419-15-7) causes a 4.4% molar deficit and cumulative yield losses >10% across multi-step sequences. 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride (CAS 1341595-91-2) provides the precise propane linker specified for n=3 embodiments. - 98% purity, consistent with patent requirements. - MW 331.59 Da ensures accurate stoichiometric calculations. - Selective sulfonylation of aliphatic amines over anilines. - Ready stock for immediate dispatch.

Molecular Formula C9H9BrClFO3S
Molecular Weight 331.59 g/mol
Cat. No. B13631613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
Molecular FormulaC9H9BrClFO3S
Molecular Weight331.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)OCCCS(=O)(=O)Cl
InChIInChI=1S/C9H9BrClFO3S/c10-7-2-3-9(8(12)6-7)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2
InChIKeySQICGVJPFMLAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride – Specifications & Structural Comparators


3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride (CAS 1341595-91-2) is a halogenated arylsulfonyl chloride featuring a propane-1-sulfonyl chloride moiety linked via ether oxygen to a 4-bromo-2-fluorophenyl ring. With a molecular formula of C₉H₉BrClFO₃S and molecular weight of 331.59, this compound bears a C9 chain harboring a terminal –SO₂Cl electrophilic warhead, positioning it as a three‑carbon‑spacer congener of the ethane‑spaced analog 2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride (CAS 1343419-15-7) and as a flexible‑linker alternative to the directly aromatic 4-bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4) . Its predicted density of 1.664±0.06 g/cm³ and boiling point of 401.4±35.0 °C are consistent with a moderately heavy, low‑volatility sulfonyl chloride that is handled as a harmful/irritant solid or viscous liquid requiring standard sulfonyl chloride safety protocols (H302, H315, H319, H335) .

Propane-spacer sulfonyl chloride intermediate for defined-length sulfonamide coupling
Embodied in agrochemical sulfonylurea patent scope (n=3)
Handled as harmful/irritant; requires standard sulfonyl chloride safety protocols

Non‑Substitutability of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride


Sulfonyl chlorides bearing the identical bromo-fluorophenoxy warhead differ fundamentally in the length and nature of the spacer connecting the aromatic ring to the –SO₂Cl electrophile. Changing the spacer from propane-1-sulfonyl (three methylene units) to ethane-1-sulfonyl (two methylene units) alters molecular geometry, conformational flexibility, and physicochemical properties: the propane‑spaced target exhibits a 14.03 Da higher molecular weight (331.59 vs. 317.56), 4.4% lower predicted density (1.664 vs. 1.737 g/cm³), and 21.7 °C higher predicted boiling point (401.4 vs. 379.7 °C) relative to the ethane‑spaced analog . Replacing the entire flexible linker with a directly attached aromatic sulfonyl chloride (4-bromo-2-fluorobenzenesulfonyl chloride) removes the phenoxy‑ether linkage and the aliphatic spacer entirely, fundamentally altering both the steric profile and the electronic environment at the electrophilic sulfur center . These structural differences translate into non‑interchangeable reactivity patterns in nucleophilic displacement reactions, differential downstream product properties (e.g., in sulfonamide or sulfonate ester libraries), and distinct handling requirements. For procurement decisions where the target compound serves as a synthetic intermediate in a validated route, substitution without re‑validation risks altering reaction kinetics, yields, and product purity profiles.

Spacer length mismatch
Switching to the ethane-spaced analog changes molecular geometry and conformational flexibility, potentially altering reaction kinetics and downstream product profiles.
Molecular weight drift
A single methylene-unit mass difference modifies molar stoichiometry; gravimetric substitution without adjustment introduces systematic dosing errors.
Electrophilicity divergence
The directly attached arylsulfonyl chloride comparator is more electrophilic; replacement may reduce selectivity when targeting primary amines over alcohols or water.

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride Differentiation Evidence


Molecular Weight: Propane vs. Ethane Spacer

The target compound (propane‑1‑sulfonyl spacer, C₉) has a molecular weight of 331.59 Da, compared with 317.56 Da for the direct ethane‑spaced analog 2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride (C₈) and 273.51 Da for the linker‑free 4-bromo-2-fluorobenzenesulfonyl chloride (C₆) . The +14.03 Da increment versus the ethane analog corresponds precisely to one methylene (–CH₂–) unit and directly impacts molar‑scale reaction stoichiometry calculations, gravimetric dosing, and LC‑MS detection parameters.

MW: Propane vs Ethane
Reported
331.59 Da (C₉) vs 317.56 Da (C₈); +14.03 Da (+4.4%)
Supports stoichiometric calculation review; molar equivalence shifts with spacer length.
Calculated from molecular formula; verify with batch analytical data.
Molecular weight Structural analog Spacer length Physicochemical property

Predicted Density: Propane vs. Ethane Spacer

The target compound has a predicted density of 1.664±0.06 g/cm³, which is 4.4% lower than the 1.737±0.06 g/cm³ predicted for the ethane‑spaced analog 2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride . This density difference reflects the additional methylene group in the propane spacer, which increases molecular volume disproportionately to mass and reduces packing efficiency.

Density: Propane vs Ethane
Predicted
1.664±0.06 vs 1.737±0.06 g/cm³; –0.073 g/cm³ (–4.4%)
May influence volumetric dispensing accuracy and biphasic workup behavior.
Predicted values; experimental confirmation advised.
Density Predicted physicochemical property Formulation Purification

Predicted Boiling Point: Propane vs. Ethane Spacer

The predicted boiling point of the target compound is 401.4±35.0 °C, compared with 379.7±32.0 °C for the ethane‑spaced analog and approximately 84 °C (at 0.5 mmHg) for 4-bromo-2-fluorobenzenesulfonyl chloride . The +21.7 °C elevation versus the ethane analog is consistent with the additional methylene unit increasing van der Waals surface area and intermolecular dispersion forces, while the ~317 °C difference versus the benzenesulfonyl chloride reflects the profound effect of the flexible alkyl‑ether spacer on overall molecular volatility.

Boiling Point: Propane vs Ethane
Predicted
401.4±35.0 °C (predicted) vs 379.7±32.0 °C; +21.7 °C
Higher predicted bp suggests lower volatility, potentially aiding solvent removal steps.
Predicted at atmospheric pressure; benzenesulfonyl chloride bp at different pressure not directly comparable.
Boiling point Thermal stability Distillation Storage

Spacer Length Engineering: C3 vs C2 in Sulfonylurea Patents

The patent family WO2002072560 / US 7,723,267 (Bayer AG, 2002–2010) discloses substituted fluoroalkoxyphenylsulfonylureas as herbicides and fungicides, with generic formula (I) specifying that the alkoxy spacer 'n' represents the numbers 2, 3, or 4 [1]. This explicitly encompasses both propane‑spaced (n=3) and ethane‑spaced (n=2) sulfonyl chloride precursors, establishing the target compound's three‑carbon spacer as a distinct, patent‑covered structural embodiment with demonstrated utility in bioactive molecule synthesis. The patent teaches that compounds across the full n=2–4 range possess 'strong herbicidal and fungicidal activity,' yet the specific n‑value determines the conformational relationship between the aryl ring and the sulfonylurea pharmacophore, affecting target‑site fit and metabolic stability in planta [1].

Spacer Engineering in Patents
Supporting evidence
n=3 (propane) explicitly claimed in sulfonylurea patent US 7,723,267
Confirms structural fit for agrochemical intermediate route; n=2 also covered but distinct.
Qualitative differentiation only; no quantitative activity data per congener.
Herbicide Sulfonylurea Fluoroalkoxyphenyl Intermediate

Electrophilicity: Alkyl vs. Aryl Sulfonyl Chloride

The target compound's sulfonyl chloride group is attached to an sp³‑hybridized carbon at the terminus of a three‑carbon chain bearing an ether oxygen in the γ‑position. In contrast, 4-bromo-2-fluorobenzenesulfonyl chloride has the –SO₂Cl directly attached to an sp²‑hybridized aromatic carbon . This fundamental electronic difference is well‑established in sulfonyl chloride chemistry: alkylsulfonyl chlorides (R–CH₂–SO₂Cl) are generally less electrophilic than arylsulfonyl chlorides (Ar–SO₂Cl) due to the absence of resonance‑based stabilization of the developing negative charge in the transition state, resulting in measurably slower hydrolysis rates and differential selectivity in competitive aminolysis reactions [1]. The ether oxygen in the γ‑position of the target compound introduces an inductive electron‑withdrawing effect that partially offsets the reduced electrophilicity of the alkylsulfonyl chloride, creating a reactivity profile that is intermediate between a simple alkylsulfonyl chloride and an arylsulfonyl chloride.

Electrophilicity Profile
Class-level inference
Alkylsulfonyl chloride with γ-ether oxygen: moderate electrophilicity vs arylsulfonyl chloride (higher)
Reactivity context may support selective amine conjugation over alcohol/water.
Class-level inference; direct kinetic data not available for this specific pair.
Electrophilicity Sulfonyl chloride Reactivity Nucleophilic substitution

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride – Application Scenarios


Herbicide Intermediate: Fluoroalkoxyphenylsulfonylurea Synthesis

The target compound serves as a key intermediate for the sulfonamide‑forming step in the synthesis of substituted fluoroalkoxyphenylsulfonylureas as described in Bayer patent US 7,723,267, where n=3 embodiments require a propane‑spaced sulfonyl chloride precursor . The C3 spacer length is a critical structural parameter that influences the conformational presentation of the aryl ring relative to the sulfonylurea pharmacophore; substituting with the ethane‑spaced analog (n=2) would generate a distinct final compound outside the intended patent sub‑genus, with potentially altered herbicidal spectrum and crop safety profile.

Sulfonamide Library: Selective Amine Conjugation

When building focused sulfonamide libraries for medicinal chemistry, the target compound's alkylsulfonyl chloride character (moderated by the γ‑ether oxygen) provides a reactivity window distinct from arylsulfonyl chlorides . This enables selective sulfonylation of aliphatic amines in the presence of less nucleophilic anilines or hydroxyl groups, a selectivity profile not achievable with the more electrophilic 4-bromo-2-fluorobenzenesulfonyl chloride, which reacts promiscuously with diverse nucleophiles.

LogP and Solubility Optimization for Chemical Probes

The target compound's three‑carbon spacer and ether oxygen contribute to a predicted LogP of approximately 2.57 , which is elevated relative to the shorter ethane‑spaced analog. For chemical biology probe design where sulfonyl chloride intermediates are converted to sulfonamide or sulfonate ester final products, the C3 linker provides greater lipophilicity and conformational flexibility, advantages when targeting hydrophobic binding pockets or when modulating aqueous solubility in cell‑based assays.

Scale-Up Procurement: Stoichiometric Precision

For procurement teams scaling validated synthetic sequences, the target compound's molecular weight of 331.59 Da must be used for accurate molar calculations; substituting with the ethane‑spaced analog (MW 317.56) without stoichiometric adjustment results in a 4.4% molar deficit . In multi‑step sequences where the sulfonyl chloride is the limiting reagent, this discrepancy propagates through downstream steps and can result in cumulative yield losses exceeding 10% across three or more synthetic transformations, a financially significant consideration at ≥100 g procurement scales.

Application
Selection Property
Validation Focus
Herbicide intermediate – sulfonylurea synthesis
C3 spacer defined in patent
Sulfonamide formation; herbicidal spectrum review
Sulfonamide library – selective amine conjugation
Moderated electrophilicity via γ-ether
Selectivity for amines over anilines/alcohols
Chemical probe lipophilicity optimization
Extended spacer and ether oxygen
Partition coefficient and cell-based assay solubility
Scale-up synthesis – stoichiometric accuracy
Precise MW for molar calculations
Mass balance verification; avoid cumulative yield loss
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